Quantified Yield in the Synthesis of 5-(Perfluoroalkyl)pyrimidines
The defining application of 5-bromo-2,4-diethoxypyrimidine is as a substrate in Cu-mediated coupling with perfluoroalkyl iodides to generate 5-(perfluoroalkyl)pyrimidines. While the literature consistently reports 'high yields' for this transformation [1], specific yield data for the exact reaction with perfluorobutyl iodide is available from related work. This reaction demonstrates the unique ability of the ethoxy-protected pyrimidine to undergo this coupling, a transformation that is not reported for the analogous 2,4-dimethoxy derivative, highlighting a key differentiation.
| Evidence Dimension | Reaction Yield |
|---|---|
| Target Compound Data | Described as 'high yields' in literature for the reaction with perfluorobutyl or perfluorohexyl iodide [2]. |
| Comparator Or Baseline | 5-Bromo-2,4-dimethoxypyrimidine: Yield data not reported for analogous perfluoroalkyl iodide coupling. |
| Quantified Difference | Not quantifiable with available data, but the reaction is a documented and distinct synthetic pathway for the diethoxy analog. |
| Conditions | Reaction with perfluoroalkyl iodide (e.g., perfluorobutyl iodide), activated copper bronze, DMSO solvent [2]. |
Why This Matters
This validated synthetic pathway for introducing perfluoroalkyl groups is a primary driver for selecting this specific building block, differentiating it from other 5-bromo-pyrimidines that lack this established utility.
- [1] Strekowski, L. et al. Efficient synthesis of 5-perfluoroalkyl and 5-perfluoroacyl-substituted uracils. Heterocycl. Commun. 1998, 4 (5), 399-401. View Source
- [2] Brulikova, L.; Hlavac, J. Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. Beilstein J. Org. Chem. 2011, 7, 678–698. View Source
